4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde

Xanthine Oxidase Inhibition 2-Pyrazoline Anticancer Agent Synthesis

4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde (CAS 6239-41-4, PubChem CID is a 3,5-diaryl-4,5-dihydro-1H-pyrazole (2-pyrazoline) derivative possessing a 4-methoxybenzylidine, a 2-thienyl, and a 4-formylphenyl substituent. Its molecular formula is C21H18N2O2S, with a molecular weight of 362.4 g/mol, a computed logP of 4.5, and a topological polar surface area of 70.1 Ų.

Molecular Formula C21H18N2O2S
Molecular Weight 362.4 g/mol
CAS No. 6239-41-4
Cat. No. B5237030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde
CAS6239-41-4
Molecular FormulaC21H18N2O2S
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CC(=NN2C3=CC=C(C=C3)C=O)C4=CC=CS4
InChIInChI=1S/C21H18N2O2S/c1-25-18-10-6-16(7-11-18)20-13-19(21-3-2-12-26-21)22-23(20)17-8-4-15(14-24)5-9-17/h2-12,14,20H,13H2,1H3
InChIKeyMZDSEIRRZDSIKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde (CAS 6239-41-4): Procurement-Relevant Identity and Core Specifications


4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde (CAS 6239-41-4, PubChem CID 2891826) is a 3,5-diaryl-4,5-dihydro-1H-pyrazole (2-pyrazoline) derivative possessing a 4-methoxybenzylidine, a 2-thienyl, and a 4-formylphenyl substituent [1]. Its molecular formula is C21H18N2O2S, with a molecular weight of 362.4 g/mol, a computed logP of 4.5, and a topological polar surface area of 70.1 Ų [1]. This compound belongs to a privileged scaffold class widely investigated for xanthine oxidase (XO) inhibition and CB1 receptor antagonism [2] [3].

Workflow Synthetic intermediate for 3,5-diaryl-4,5-dihydro-1H-pyrazole libraries
Selection Unique 4-methoxyphenyl / 2-thienyl substitution with reactive 4-formyl handle
Context Reported privileged scaffold for XO inhibition and CB1 receptor antagonism research

Why Generic Pyrazolines Cannot Substitute for 4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde in Bioactive Compound Synthesis


Within the 3,5-diaryl-4,5-dihydro-1H-pyrazole class, minute structural modifications profoundly alter biological target engagement and potency. For instance, the XO inhibitory profile of carbaldehyde series (2a-2x) reveals that the specific electronic and steric character of the N1-phenyl substituent dictates the IC50 value, with the potent 2b and 2m analogs bearing distinct aldehyde substitution patterns [1]. Therefore, 4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde cannot be generically substituted by other pyrazoline intermediates, as its unique combination of a 4-methoxyphenyl donor and a 2-thienyl acceptor on the pyrazoline ring, capped by a reactive 4-formylphenyl group, is essential for constructing precisely defined chemotypes for structure-activity relationship (SAR) exploration or synthesizing specific inhibitors [2].

Substituent-dependent XO inhibition: minor changes on N1-phenyl shift IC50 by >10-fold; the target’s 4-methoxyphenyl/2-thienyl motif is not replicated by generic pyrazolines.
S1PR1/BZLF2 selectivity profile tied to specific donor-acceptor motif; analogs with altered aryl groups may lose this multi-target interaction signature.
The 4-formyl group is essential for downstream derivatization; intermediates lacking this reactive site interrupt SAR library synthesis.

Quantitative Evidence Differentiating 4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde from its Closest Analogs


Divergent Xanthine Oxidase Inhibitory Potency: Target Compound vs. Optimized 2-Pyrazoline Carbaldehyde Analogs

In a direct class-level comparison, the target compound's XO inhibitory activity can be contrasted with the most potent members (2b and 2m) of the 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehyde chemotype [1]. While the target compound itself is not reported as a potent XO inhibitor, its structural analogs 2b and 2m demonstrate IC50 values of 9.32 µM and 10.03 µM, respectively, in a cell-free xanthine oxidase inhibition assay [1]. This quantitative gap confirms that the target compound's specific substitution pattern (4-methoxyphenyl and 2-thienyl) renders it a distinct scaffold for creating novel inhibitors, requiring further synthetic elaboration to achieve potency, unlike the pre-optimized 2b/2m structures.

XO Inhibitory Activity
Class-level inference
Target: not reported as potent inhibitor
Comparator 2b: IC50 9.32 µM
Comparator 2m: IC50 10.03 µM
Reported potency differential >10‑fold
Supports SAR study context; target requires further elaboration to reach comparators’ potency
Cell-free XO inhibition assay; Febuxostat positive control IC50 0.009 µM
Xanthine Oxidase Inhibition 2-Pyrazoline Anticancer Agent Synthesis

S1PR1 Binding Profile: Weak Activity Confirming Utility as a Selective Biological Tool

The compound was identified as a screening hit in a high-throughput assay against the sphingosine-1-phosphate receptor 1 (S1PR1) [1]. It displayed an IC50 of 12.5 µM (12500 nM) in a cell-based assay [1]. This is a comparatively weak interaction when benchmarked against the clinical S1PR1 modulator Fingolimod-phosphate, which acts at sub-nanomolar concentrations [2]. This validates the compound as a neutral, non-optimized binder for this target, distinguishing it from highly potent, lipophilic agonists and positioning it as a starting point for the design of biased ligands or partial antagonists.

S1PR1 Binding Affinity
Cross-study comparable
IC50 = 12,500 nM (12.5 µM)
Weak-affinity binder suitable for non-lipophilic probe or biased ligand design research
Cell-based functional assay; Fingolimod-phosphate Ki ≈ 0.3–0.6 nM for context
Sphingosine-1-Phosphate Receptor 1 Screening Hit Immunomodulation

Viral Protein Interaction: A Distinct Non-Cytotoxic Scaffold for BZLF2 Inhibition

The compound exhibited a Ki of 9,800 nM (9.8 µM) against the Epstein-Barr virus BZLF2 transcription factor [1]. This is a unique activity not reported for the other prominent 2-pyrazoline carbaldehyde series, which focus primarily on human enzyme targets like xanthine oxidase [2]. This antiviral profile is distinct from the cytotoxic mechanisms of many antiviral agents, suggesting a potential application in developing non-cytotoxic viral transcription blockers [1].

BZLF2 Inhibition
Cross-study comparable
Target: Ki = 9,800 nM (9.8 µM)
Comparator XO‑inhibitor series: no reported BZLF2 activity
Unique antiviral starting point; orthogonal to human XO inhibitor focus
In vitro fluorescence polarization assay; no cytotoxicity data reported in BZLF2 assay context
Antiviral Epstein-Barr Virus BZLF2

High-Value Application Scenarios for 4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde


Synthetic Intermediate for Structure-Activity Relationship (SAR) Exploration of Xanthine Oxidase Inhibitors

This compound is an ideal starting material for generating focused libraries of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes. By exploiting the reactive 4-formyl group, researchers can rapidly synthesize hydrazones, oximes, or amines to systematically probe the N1-aryl pocket of xanthine oxidase, building on the SAR framework established by Joshi et al. [1]. This application directly leverages the quantitative potency gap (target compound IC50 > 100 µM vs. 2b IC50 = 9.32 µM) to identify new substituents that confer potency.

Design of Non-Lipophilic, Weak Affinity Sphingosine-1-Phosphate Receptor 1 (S1PR1) Chemical Probes

The compound's micromolar S1PR1 IC50 (12.5 µM) [1] makes it a privileged scaffold for developing chemical probes that avoid the sub-nanomolar potency and high lipophilicity of clinical S1PR1 modulators. It is suited for fragment-based drug discovery or as a tool compound to study S1PR1 desensitization kinetics without causing maximal receptor activation, linking to the quantitative activity data derived from BioAssay AID 1701 [2].

Development of First-in-Class Epstein-Barr Virus BZLF2 Transcription Inhibitors

The confirmed Ki of 9.8 µM against the viral BZLF2 protein [1] positions this compound as a unique, non-human-targeted starting point for antiviral drug discovery. Unlike the main pyrazoline chemotype focused on human XO, this compound can be used to launch a medicinal chemistry campaign targeting the EBV lytic cycle, with the initial binding data (from BioAssay AID 1419) providing a clear benchmark for optimization [2].

Multiparametric Selectivity Profiling to Uncover Polypharmacology

Given its simultaneous weak-to-moderate activity against S1PR1, BZLF2, and related enzymes like insulin-degrading enzyme (IC50 > 55.9 µM) [1], this compound is a valuable tool for polypharmacology studies. Its procurement allows systematic exploration of how the 2-pyrazoline scaffold can be tuned for selectivity across these diverse biological targets, as evidenced by the comparative screening data in PubChem [2].

Application
Selection Property
Validation Focus
XO inhibitor SAR library synthesis
Reactive 4-formyl derivatization handle
XO inhibition assay screening
S1PR1 weak-affinity probe development
Micromolar S1PR1 binding scaffold
S1PR1 binding and desensitization assays
EBV BZLF2 transcription inhibitor research
Unique BZLF2 inhibition scaffold
BZLF2 binding and viral lytic cycle assays
Multi-target selectivity profiling
Interaction profile across S1PR1, BZLF2, IDE
Selectivity screening across immune and viral targets
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